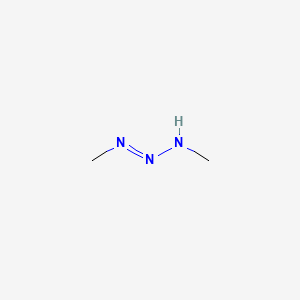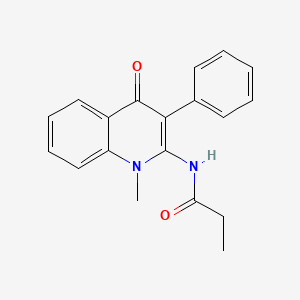
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide typically involves the reaction of 2-quinolinone derivatives with propanoic acid derivatives. One common method includes the chemo-selective reaction of heterocyclic amides with acrylic acid derivatives, followed by the formation of N-substituted propanamides via azide and dicyclohexyl carbodiimide coupling methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrazide formation, and subsequent amide coupling reactions .
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to active sites and interfering with enzymatic activity. The compound’s quinoline core allows it to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides: These compounds share a similar quinoline core and exhibit comparable biological activities.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct chemical properties.
Dihydroquinoline derivatives: Reduced forms of quinoline with different reactivity and applications.
Uniqueness
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties.
Properties
CAS No. |
896855-96-2 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide |
InChI |
InChI=1S/C19H18N2O2/c1-3-16(22)20-19-17(13-9-5-4-6-10-13)18(23)14-11-7-8-12-15(14)21(19)2/h4-12H,3H2,1-2H3,(H,20,22) |
InChI Key |
WYPVXZHHKZQXEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=CC=C3 |
solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14159991.png)
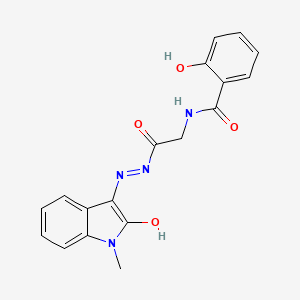
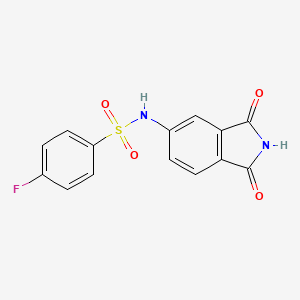
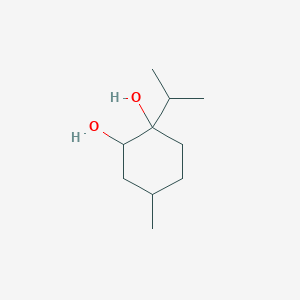
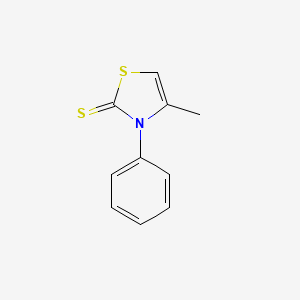
methyl}phenol](/img/structure/B14160020.png)
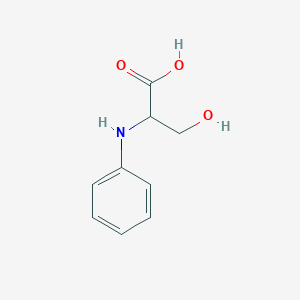
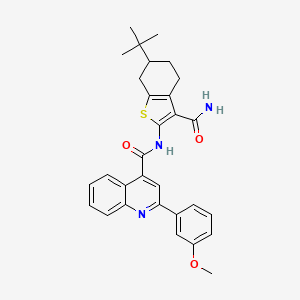


![2-[[4-Chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol](/img/structure/B14160058.png)


